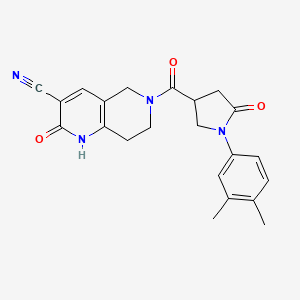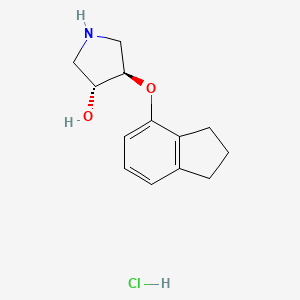![molecular formula C21H19FN4O3S B2724287 3-((4-fluorophenyl)sulfonyl)-2-imino-10-methyl-1-propyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one CAS No. 844836-26-6](/img/structure/B2724287.png)
3-((4-fluorophenyl)sulfonyl)-2-imino-10-methyl-1-propyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-fluorophenyl)sulfonyl)-2-imino-10-methyl-1-propyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one is a useful research compound. Its molecular formula is C21H19FN4O3S and its molecular weight is 426.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorescent Imaging and Diagnostic Tools
One area of application for related compounds is in the development of fluorescent imaging agents. For example, compounds with fluorophenylsulfonyl groups have been synthesized for use as strongly fluorescent fluorodipyrrinones, which show promise as cholephilic fluorescence and 19 F MRI imaging agents, especially for probing liver and biliary metabolism. These compounds exhibit high fluorescence and potential for use in medical imaging to study organ function and disease states (Boiadjiev et al., 2006).
Antimicrobial Coatings
Research has also focused on the antimicrobial properties of pyrimidine derivatives. A study incorporating pyrimidine derivatives into polyurethane varnish and printing ink paste demonstrated that these compounds could significantly enhance antimicrobial effects against various microbial strains. This application suggests potential for the compound in creating surface coatings with antimicrobial properties, offering a protective layer for materials against microbial degradation (El‐Wahab et al., 2015).
Drug Discovery and Development
In drug discovery, pyrimidine derivatives are explored for their medicinal properties. A study on the synthesis of novel pyrazole carbaldehyde derivatives from fluorophenylsulfonyl pyrimidine-5-carboxylate explored their biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory effects. Molecular docking studies indicated that some of these compounds exhibit significant anti-inflammatory properties by showing excellent COX-2 inhibition, highlighting their potential as future COX-2 inhibitors or anti-inflammatory drugs (Thangarasu et al., 2019).
Antimicrobial Evaluation
Another study synthesized novel pyrazolo[1,5-a]pyrimidine ring systems with phenylsulfonyl moiety and evaluated their antimicrobial activities. Some derivatives exceeded the activity of reference drugs, indicating the potential use of these compounds in developing new antimicrobial agents (Alsaedi et al., 2019).
Fungicidal Activities
Research into the fungicidal activities of fluorine-containing pyrido[4,3-d]pyrimidin-4(3H)-ones showed that some synthesized compounds possess significant inhibition activities against fungal pathogens. This finding opens avenues for the development of new fungicides based on fluorine-substituted pyrimidinones (Ren et al., 2007).
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)sulfonyl-6-imino-11-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3S/c1-3-10-25-18(23)17(30(28,29)15-8-6-14(22)7-9-15)12-16-20(25)24-19-13(2)5-4-11-26(19)21(16)27/h4-9,11-12,23H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWXFJSPQORYQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)F)C(=O)N4C=CC=C(C4=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

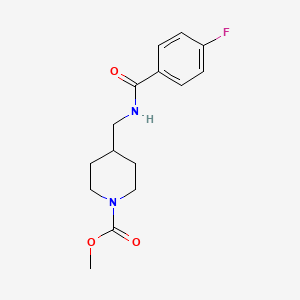

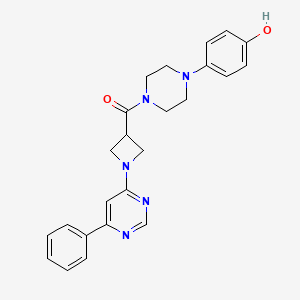
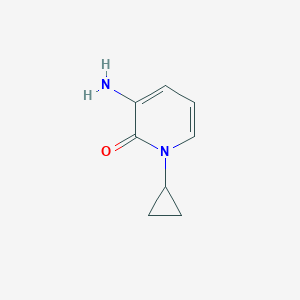
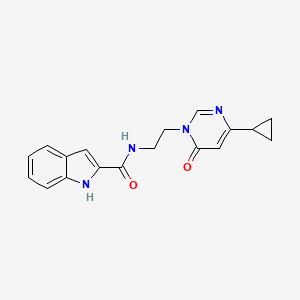
![5-[(4-chlorophenyl)amino]-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2724215.png)
![Azane;3-(hydroxymethyl)-6,9-dimethyl-11-oxo-8-oxa-5,10-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-12-carboxylic acid](/img/structure/B2724218.png)
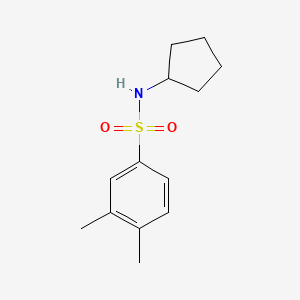
![N-phenyl-1-{2-[4-(prop-2-yn-1-yl)piperazin-1-yl]acetyl}piperidine-4-carboxamide](/img/structure/B2724221.png)


